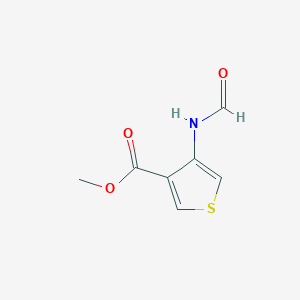
Methyl 4-formamidothiophene-3-carboxylate
Cat. No. B1621848
Key on ui cas rn:
53826-78-1
M. Wt: 185.2 g/mol
InChI Key: QCJXYJGFLBUIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06541630B1
Procedure details


A stirred solution of methyl 4-amino-3-thenoate (4 g), sodium acetate trihydrate (2.8 g) and formic acid (27 ml) was heated at 95° C. for 1 hour. On cooling the solution was poured into water, and the solution filtered to give the title product as a solid.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][S:5][CH:6]=1.O.O.O.[C:14]([O-])(=[O:16])C.[Na+].C(O)=O>O>[CH:14]([NH:1][C:2]1[C:3]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][S:5][CH:6]=1)=[O:16] |f:1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CSC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)NC=1C(=CSC1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

